3-(4-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to 3-(4-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole, typically involves cyclization reactions of hydrazides with carboxylic acids or their derivatives. A study detailed the synthesis of a series of 1,3,4-oxadiazole derivatives, providing insight into the general methods used to create these compounds, which could be adapted for the synthesis of 3-(4-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole (Taha et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives has been studied through various spectroscopic methods, including NMR, IR, and mass spectrometry. These studies help to confirm the structure of synthesized compounds and elucidate their molecular arrangements. The crystal and molecular structures of similar compounds have been reported, providing insights into their spatial configurations and the effects of substitutions on the oxadiazole ring (Wang et al., 2005).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives undergo various chemical reactions, influenced by their functional groups and the nature of the substituents attached to the oxadiazole ring. These reactions can be utilized to further modify the compound or to study its reactivity and interaction with other molecules. The synthesis and reactivity of these compounds are often explored to enhance their properties or to create derivatives with specific functions (Buscemi et al., 1999).
Physical Properties Analysis
The physical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of the substituents. These properties are crucial for determining the compound's suitability for various applications, including its potential use in material science or as a pharmaceutical intermediate. Studies have investigated the correlation between the structure of oxadiazole derivatives and their physical properties, highlighting the impact of molecular modifications (Chandrakantha et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-21-16-12-10-15(11-13-16)18-19-17(22-20-18)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSTINQJDJCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-5-(3-phenylpropyl)-1,2,4-oxadiazole |
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